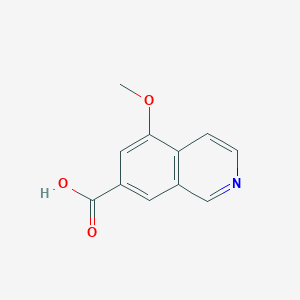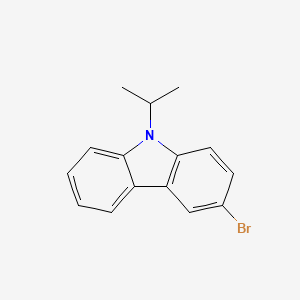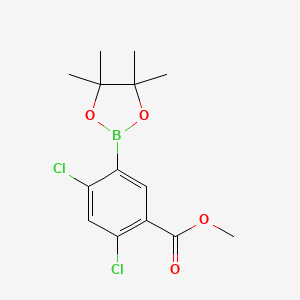![molecular formula C7H9NO2 B8212324 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B8212324.png)
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-2-oxabicyclo[211]hexane-4-carbonitrile is a unique bicyclic compound characterized by its rigid structure and the presence of a nitrile group This compound is part of the bicyclo[21
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where an olefin and a nitrile-containing compound undergo cycloaddition to form the bicyclic structure . The reaction conditions often require the use of a mercury lamp and specialized glassware to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with using mercury lamps, alternative methods such as catalytic approaches are being explored to improve scalability and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
- Oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative.
- Reduction of the nitrile group leads to the formation of an amine.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile has several applications in scientific research:
Biology: The compound’s rigid structure makes it a potential candidate for studying molecular interactions and enzyme binding.
Mecanismo De Acción
The mechanism by which 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile exerts its effects involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo various chemical modifications. These interactions and modifications enable the compound to engage in specific biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Bicyclo[2.1.1]hexane: A similar compound with a different substitution pattern.
Bicyclo[1.1.0]butane: Another strained bicyclic compound with a smaller ring system.
Bicyclo[2.2.1]heptane: A larger bicyclic compound with different chemical properties.
Uniqueness: 1-(Hydroxymethyl)-2-oxabicyclo[21Its combination of a hydroxymethyl group and a nitrile group within a strained bicyclic framework makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-3-6-1-7(2-6,4-9)10-5-6/h9H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFVOUQNSGIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid](/img/structure/B8212246.png)
![(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8212248.png)
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B8212262.png)
![2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate](/img/structure/B8212263.png)

![Bis(dibenzo[b,d]furan-3-yl)amine](/img/structure/B8212274.png)



![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide](/img/structure/B8212295.png)
![(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)



